3,5-Dibromo-1-(2,2-diethoxyethyl)-1H-1,2,4-triazole
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Overview
Description
3,5-Dibromo-1-(2,2-diethoxyethyl)-1H-1,2,4-triazole is a heterocyclic compound that features a triazole ring substituted with bromine atoms at the 3 and 5 positions and a 2,2-diethoxyethyl group at the 1 position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-Dibromo-1-(2,2-diethoxyethyl)-1H-1,2,4-triazole typically involves the following steps:
Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving hydrazine derivatives and carbonyl compounds under acidic or basic conditions.
Alkylation: The 2,2-diethoxyethyl group can be introduced through an alkylation reaction using an appropriate alkylating agent, such as 2,2-diethoxyethyl bromide, in the presence of a base like potassium carbonate.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
3,5-Dibromo-1-(2,2-diethoxyethyl)-1H-1,2,4-triazole can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atoms at the 3 and 5 positions can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The triazole ring can participate in oxidation and reduction reactions, potentially altering its electronic properties and reactivity.
Hydrolysis: The 2,2-diethoxyethyl group can undergo hydrolysis under acidic or basic conditions to yield the corresponding alcohol or aldehyde.
Common Reagents and Conditions
Substitution Reactions: Nucleophiles (e.g., amines, thiols), solvents (e.g., ethanol, dimethylformamide), and bases (e.g., sodium hydroxide, potassium carbonate).
Oxidation and Reduction: Oxidizing agents (e.g., hydrogen peroxide, potassium permanganate) and reducing agents (e.g., sodium borohydride, lithium aluminum hydride).
Hydrolysis: Acidic (e.g., hydrochloric acid) or basic (e.g., sodium hydroxide) conditions.
Major Products Formed
Substitution Reactions: Substituted triazoles with various functional groups replacing the bromine atoms.
Oxidation and Reduction: Oxidized or reduced triazole derivatives.
Hydrolysis: Corresponding alcohols or aldehydes from the hydrolysis of the 2,2-diethoxyethyl group.
Scientific Research Applications
3,5-Dibromo-1-(2,2-diethoxyethyl)-1H-1,2,4-triazole has several scientific research applications, including:
Medicinal Chemistry: It can be used as a building block for the synthesis of bioactive molecules with potential therapeutic properties, such as antimicrobial, antifungal, and anticancer agents.
Materials Science: The compound can be incorporated into polymers and other materials to impart specific properties, such as flame retardancy or enhanced thermal stability.
Chemical Biology: It can be used as a probe or ligand in biochemical assays to study enzyme activity, protein interactions, and cellular processes.
Agricultural Chemistry: The compound may be explored for its potential use as a pesticide or herbicide due to its bioactive properties.
Mechanism of Action
The mechanism of action of 3,5-Dibromo-1-(2,2-diethoxyethyl)-1H-1,2,4-triazole depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes, receptors, or DNA, leading to inhibition or modulation of biological pathways. The bromine atoms and the triazole ring can participate in various interactions, including hydrogen bonding, van der Waals forces, and covalent bonding, contributing to its bioactivity.
Comparison with Similar Compounds
Similar Compounds
3,5-Dibromo-1-(2,2-dimethoxyethyl)-2(1H)-pyridinone: Similar in structure but with a pyridinone ring instead of a triazole ring.
3,5-Dibromo-1-(2,2-dimethoxyethyl)-1H-1,2,4-triazole: Similar but with a dimethoxyethyl group instead of a diethoxyethyl group.
Uniqueness
3,5-Dibromo-1-(2,2-diethoxyethyl)-1H-1,2,4-triazole is unique due to the presence of both bromine atoms and the 2,2-diethoxyethyl group, which can influence its reactivity and interactions with biological targets. The triazole ring also imparts specific electronic and steric properties that differentiate it from other heterocyclic compounds.
Properties
IUPAC Name |
3,5-dibromo-1-(2,2-diethoxyethyl)-1,2,4-triazole |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13Br2N3O2/c1-3-14-6(15-4-2)5-13-8(10)11-7(9)12-13/h6H,3-5H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HILRNPDBSXHHLO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(CN1C(=NC(=N1)Br)Br)OCC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13Br2N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.02 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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